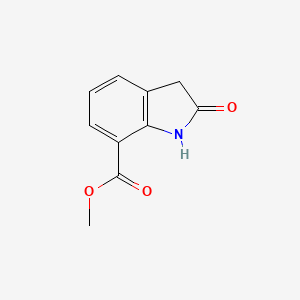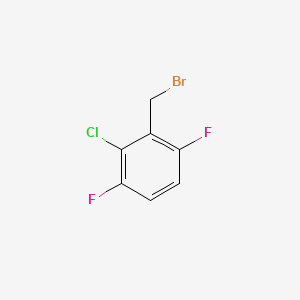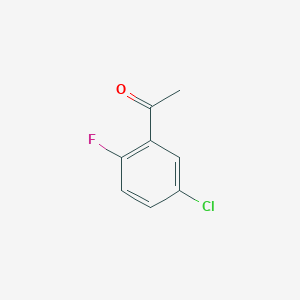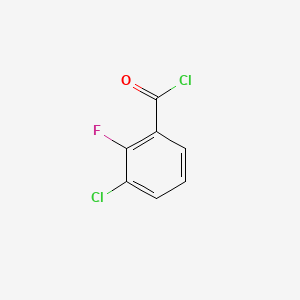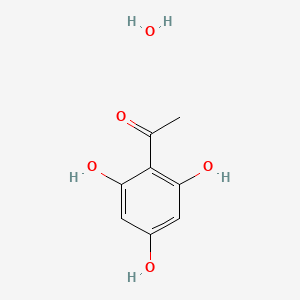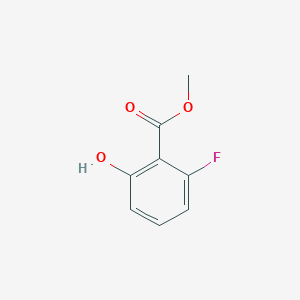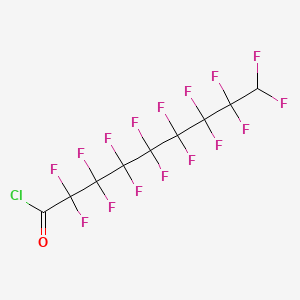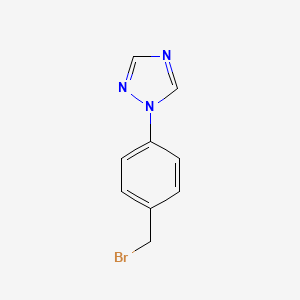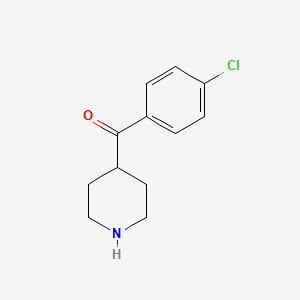![molecular formula C24H16Si B1585812 9,9'-Espirobi[9H-9-silafluoreno] CAS No. 159-68-2](/img/structure/B1585812.png)
9,9'-Espirobi[9H-9-silafluoreno]
Descripción general
Descripción
5,5'-Spirobi[dibenzo[b,d]silole] is a useful research compound. Its molecular formula is C24H16Si and its molecular weight is 332.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5,5'-Spirobi(dibenzosilole) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,5'-Spirobi[dibenzo[b,d]silole] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Spirobi[dibenzo[b,d]silole] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Celdas Solares Orgánicas
El compuesto se ha utilizado en el diseño y la síntesis de aceptores de moléculas pequeñas no fullerénicas para células solares orgánicas. Estos aceptores, con un núcleo de 9,9’-espirobi[9H-9-silafluoreno], han demostrado un potencial significativo debido a su estructura molecular tridimensional, que permite una alta aceptación de electrones . La eficiencia de conversión de potencia (PCE) alcanzada con estos sistemas es notable, y un estudio informa una PCE del 5.31% .
Materiales Aceptores de Electrones
Los derivados de perilenodíimida con núcleo de 9,9’-espirobi[9H-9-silafluoreno] se han sintetizado para su uso como aceptores de electrones en células solares orgánicas. Estos compuestos presentan un nivel de energía LUMO bajo, similar al del PCBM, y una capacidad de absorción de luz intensa en el rango de 450–550 nm. Se obtuvo una PCE alta del 5.34% utilizando dicho derivado en una célula solar de heteroestructura volumétrica (BHJSC) .
Síntesis de Polímeros Conductores
Este compuesto también se aplica en la síntesis de polímeros conductores. Su estructura única es beneficiosa para crear polímeros con propiedades eléctricas deseables para diversas aplicaciones .
Mecanismo De Acción
Target of Action
The primary target of 9,9’-Spirobi[9H-9-silafluorene] , also known as 5,5’-Spirobi(dibenzosilole) or 5,5’-Spirobi[dibenzo[b,d]silole] This compound is a polycyclic aromatic hydrocarbon with a spirobifluorene moiety . It has been shown to emit blue light when excited by ultraviolet light , making it an excellent candidate for use in displays and other electronic devices .
Mode of Action
The mode of action of 9,9’-Spirobi[9H-9-silafluorene] involves its interaction with light. When this compound is excited by ultraviolet light, it emits blue light . This is due to the energy transitions within the molecule’s structure, which are influenced by its high molecular weight and low solubility in organic solvents .
Biochemical Pathways
As 9,9’-Spirobi[9H-9-silafluorene] is primarily used in electronic devices, it does not interact with biochemical pathways in the traditional sense. Instead, its role in the pathway of light emission is crucial. The blue light it emits when excited by ultraviolet light can be harnessed for various applications, including displays .
Pharmacokinetics
The ADME properties of 9,9’-Spirobi[9H-9-silafluorene] Its low solubility in organic solvents may affect its distribution and elimination in such systems, but these properties are more relevant to its stability and performance in electronic devices.
Result of Action
The result of the action of 9,9’-Spirobi[9H-9-silafluorene] is the emission of blue light when excited by ultraviolet light . This property makes it valuable in the creation of displays and other electronic devices that require light emission .
Action Environment
The action of 9,9’-Spirobi[9H-9-silafluorene] can be influenced by environmental factors such as temperature and light conditions. For instance, its light-emitting properties might be affected by the intensity of the ultraviolet light used to excite it . Additionally, its stability and performance in electronic devices could be influenced by conditions such as humidity and temperature .
Propiedades
IUPAC Name |
5,5'-spirobi[benzo[b][1]benzosilole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Si/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRBROKCVCCCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Si]24C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166553 | |
| Record name | 5,5'-Spirobi(dibenzosilole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159-68-2 | |
| Record name | 5,5'-Spirobi(dibenzosilole) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 159-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-Spirobi(dibenzosilole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the silicon atom in the structure of 5,5'-spirobi(dibenzosilole)?
A1: The silicon atom plays a crucial role in the three-dimensional structure of 5,5'-spirobi(dibenzosilole). The molecule exhibits an orthogonal three-dimensional spatial arrangement with the silicon atom acting as the central point. [] This unique geometry is likely to influence the compound's physical and chemical properties, particularly its potential applications in material science.
Q2: What is the main synthetic route used to obtain 5,5'-spirobi(dibenzosilole)?
A2: The primary method for synthesizing 5,5'-spirobi(dibenzosilole) involves a coupling reaction utilizing o-dibromobenzene as the primary starting material. [] This reaction is carried out under stringent conditions to achieve the desired spirocyclic structure.
Q3: How does the structure of 5,5'-spirobi(dibenzosilole) relate to its potential applications in materials science?
A3: The unique orthogonal three-dimensional structure of 5,5'-spirobi(dibenzosilole), with the silicon atom at its core, suggests potential applications in materials science. [] Specifically, derivatives of this molecule are believed to reduce fluorescence quenching and enhance fluorescence quantum yield, making them attractive candidates for developing electroluminescent materials and exploring applications in nonlinear optics. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


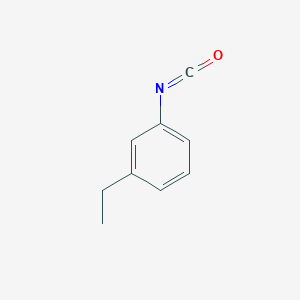
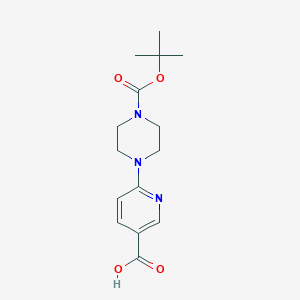
![[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1585733.png)
